3-Bromo-5-fluoro-1H-indole
Overview
Description
3-Bromo-5-fluoro-1H-indole is a halogenated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug development .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-bromo-5-fluoro-1h-indole, bind with high affinity to multiple receptors . This makes them valuable for developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological activities of indole derivatives .
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-1H-indole typically involves halogenation reactions. One common method is the bromination of 5-fluoroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production and minimize by-products .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 3-alkyl-5-fluoro-1H-indole.
Oxidation: Products include various oxidized forms of the indole ring.
Coupling Reactions: Products are typically biaryl compounds or other complex structures.
Scientific Research Applications
3-Bromo-5-fluoro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
3-Bromoindole: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
5-Fluoroindole: Lacks the bromine atom, leading to different chemical properties and reactivity.
3-Chloro-5-fluoro-1H-indole: Similar but with chlorine instead of bromine, which can influence its chemical behavior and applications
Uniqueness: 3-Bromo-5-fluoro-1H-indole is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity compared to other halogenated indoles. The combination of these halogens can lead to unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-5-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFQNEUIXLDSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629080 | |
Record name | 3-Bromo-5-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-46-6 | |
Record name | 3-Bromo-5-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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